molecular formula C11H8N4S B14681180 1-Naphthalen-2-yl-1H-tetrazole-5-thiol CAS No. 38560-12-2

1-Naphthalen-2-yl-1H-tetrazole-5-thiol

Cat. No.: B14681180
CAS No.: 38560-12-2
M. Wt: 228.28 g/mol
InChI Key: JVUHNRBYOXLUKL-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C11H8N4S and a molecular weight of 228.27 g/mol . It is characterized by a tetrazole ring attached to a naphthalene moiety, with a thiol group at the 5-position of the tetrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalen-2-yl-1H-tetrazole-5-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-isothiocyanatonaphthalene with sodium azide in water . The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar principles as laboratory-scale methods. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-2-yl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

1-Naphthalen-2-yl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalen-2-yl-1H-tetrazole-5-thiol is unique due to its specific combination of a naphthalene ring and a tetrazole-thiol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

38560-12-2

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

1-naphthalen-2-yl-2H-tetrazole-5-thione

InChI

InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,14,16)

InChI Key

JVUHNRBYOXLUKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=S)N=NN3

Origin of Product

United States

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